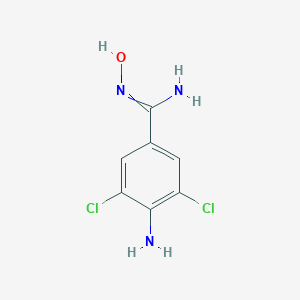![molecular formula C10H13N5O B064601 N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine CAS No. 159709-07-6](/img/structure/B64601.png)
N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine, also known as EPTA, is a compound that has gained attention in the scientific community due to its potential applications in various fields. EPTA is a tetrazole-based compound that has been synthesized through various methods. In
Mecanismo De Acción
The mechanism of action of N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine is still being studied, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This compound has also been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in various cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death. This compound has also been shown to inhibit cell proliferation and migration. In bacterial cells, this compound has been shown to inhibit cell growth and division. Additionally, this compound has been shown to have neuroprotective effects, including the ability to reduce oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine in lab experiments is its relatively low toxicity compared to other compounds. This compound has also been shown to have good stability in various conditions, making it a reliable compound to work with. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are various future directions for the study of N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine. One direction is the further exploration of its potential use in cancer treatment, including the development of this compound-based drugs. Another direction is the study of this compound's potential use in the treatment of neurodegenerative diseases, including the development of this compound-based therapies. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a compound that has shown promising results in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further studies are needed to fully understand the potential of this compound in various fields.
Métodos De Síntesis
N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine can be synthesized through various methods. One of the most common methods involves the reaction of 2-ethoxybenzyl chloride with sodium azide to produce 2-ethoxybenzyl azide. The resulting compound is then reacted with sodium cyanoborohydride to produce this compound. Other methods involve the use of different reagents and catalysts.
Aplicaciones Científicas De Investigación
N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine has shown promising results in various scientific research applications. It has been studied for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells. This compound has also shown potential as an antibacterial agent, with studies showing its efficacy against various bacterial strains. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-2-16-9-6-4-3-5-8(9)7-11-10-12-14-15-13-10/h3-6H,2,7H2,1H3,(H2,11,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWUJVUUIVUEDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC2=NNN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401246685 |
Source


|
| Record name | N-[(2-Ethoxyphenyl)methyl]-2H-tetrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401246685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
159709-07-6 |
Source


|
| Record name | N-[(2-Ethoxyphenyl)methyl]-2H-tetrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159709-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2-Ethoxyphenyl)methyl]-2H-tetrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401246685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Bis[(4R)-4-tert-butyl-2-oxazolin-2YL]pyridine](/img/structure/B64518.png)
![Hexadecyl 4-chloro-3-[[2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-4,4-dimethyl-3-oxopentanoyl]amino]benzoate](/img/structure/B64521.png)
![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenylpyrazol-3-yl]-1,3,4-oxadiazol-2-yl]methylsulfamoyl]phenyl]acetamide](/img/structure/B64524.png)










